Ethyl morpholin-4-yl(oxo)acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-morpholin-4-yl-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c1-2-13-8(11)7(10)9-3-5-12-6-4-9/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHBZMGEGJKXNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)N1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201304407 | |
| Record name | Ethyl α-oxo-4-morpholineacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201304407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20943-61-7 | |
| Record name | Ethyl α-oxo-4-morpholineacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20943-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl α-oxo-4-morpholineacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201304407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance and Research Context of Amide Containing Compounds in Organic Synthesis
Amide-containing compounds are a cornerstone of organic chemistry, distinguished by a carbonyl group bonded to a nitrogen atom. fiveable.menumberanalytics.com This functional group is of paramount importance due to its exceptional stability and its role in forming the peptide bonds that constitute the backbone of proteins in all living organisms. fiveable.mesolubilityofthings.com The unique characteristics of the amide bond, including its planarity and ability to participate in hydrogen bonding, are crucial for the structure and function of these vital biomolecules. numberanalytics.comnumberanalytics.com
In the realm of synthetic chemistry, the amide linkage is a frequent feature in a vast array of molecules designed for specific purposes. pulsus.com Its presence is prominent in many pharmaceuticals, where it can influence a drug's biological activity and how it is processed by the body. numberanalytics.comnumberanalytics.com Beyond medicine, amides are integral to materials science, forming the repeating units in robust polymers like nylons. numberanalytics.com The versatility and stability of the amide group make it an indispensable tool for chemists aiming to construct complex molecular architectures. solubilityofthings.com The continuous development of novel methods and reagents for the efficient formation of amide bonds remains a vibrant and essential area of research. pulsus.comhepatochem.com
Scope and Objectives of Academic Research on Ethyl Morpholin 4 Yl Oxo Acetate
Established Synthetic Routes to this compound
The traditional synthesis of this compound primarily relies on well-established esterification and amidation reactions.
Esterification and Amidation Approaches
A common method for the synthesis of related N-acylmorpholines involves the reaction of morpholine with an appropriate acylating agent. For instance, the synthesis of morpholin-N-ethyl acetate (B1210297) is achieved by reacting morpholine with ethyl chloroacetate (B1199739) in the presence of a base like triethylamine (B128534), using benzene (B151609) as a solvent. The mechanism involves a nucleophilic attack of the amino group of morpholine on the electrophilic carbon of ethyl chloroacetate. researchgate.net
While a direct, detailed protocol for the reaction of morpholine with diethyl oxalate (B1200264) to yield this compound is not extensively documented in readily available literature, the general reaction of amines with diethyl oxalate is a known method for forming oxamic acid esters. This reaction would involve the nucleophilic attack of the morpholine nitrogen on one of the ester carbonyl groups of diethyl oxalate, leading to the displacement of an ethoxide group and the formation of the desired product.
Another established route involves the use of oxalyl chloride. This highly reactive diacyl chloride can react with morpholine to form an N-acyl chloride intermediate, which can then be reacted with ethanol (B145695) to yield the final ester product.
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of solvent, reaction temperature, reaction time, and the stoichiometry of the reactants and base. For instance, in the synthesis of morpholin-N-ethyl acetate, the use of triethylamine as a base is critical to neutralize the hydrochloric acid formed during the reaction, thereby driving the equilibrium towards the product. researchgate.net
Systematic studies are often required to determine the optimal conditions for a specific synthetic route. This can involve screening various solvents to find one that provides good solubility for the reactants and facilitates the reaction, as well as adjusting the temperature to balance reaction rate and selectivity. The molar ratio of the reactants is also a key factor; for example, using an excess of the less expensive reagent can help to drive the reaction to completion.
Novel and Green Synthetic Strategies
In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods. These "green" strategies aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.
Catalyst Development for Improved Synthesis Efficiency
The development of novel catalysts is a key area of research for improving the efficiency of amide and ester bond formation. While traditional methods often rely on stoichiometric activating agents, catalytic approaches offer the potential for higher atom economy and milder reaction conditions. For the synthesis of amides, various catalysts have been explored, including those based on ruthenium. For example, the Ru-MACHO catalyst has been shown to be effective for the amidation of esters with amines, providing moderate to excellent yields under mild conditions.
Lewis acid catalysts, such as In(OTf)3, have also been employed in the synthesis of morpholine derivatives. nih.gov These catalysts can activate the electrophilic partner, making it more susceptible to nucleophilic attack by the amine.
Sustainable Solvent Systems and Reaction Conditions
The choice of solvent is a critical aspect of green chemistry. Traditional organic solvents are often volatile, flammable, and toxic. Consequently, there is a growing interest in using more sustainable alternatives. Water is an ideal green solvent, and its use in organic synthesis is an active area of research.
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. mdpi.com Microwave irradiation can lead to rapid and uniform heating, often resulting in significantly shorter reaction times, higher yields, and improved selectivity compared to conventional heating methods. This technique has been successfully applied to the synthesis of various heterocyclic compounds, including morpholine derivatives. mdpi.com
Flow chemistry is another innovative approach that offers several advantages over traditional batch processing. rsc.org In a flow reactor, reactants are continuously pumped through a heated tube or channel, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This can lead to improved safety, scalability, and product consistency. Flow chemistry has been successfully employed for the synthesis of a variety of organic molecules, and its application to the synthesis of this compound and its analogues is a promising area for future research.
Preparation of Structurally Related Analogues and Derivatives
The synthetic methodologies described above can be adapted to prepare a wide range of structurally related analogues and derivatives of this compound. By varying the starting amine or the acylating agent, a diverse library of compounds can be generated.
For example, reacting different substituted morpholines with diethyl oxalate or ethyl chlorooxoacetate would yield a series of N-substituted oxamates. Similarly, using other dialkyl oxalates would allow for the introduction of different ester groups.
The synthesis of N-substituted morpholine-2,3-diones can be achieved by reacting N-substituted β-amino diols with oxalyl chloride. Furthermore, N-phenylmorpholine-4-carboxamide has been synthesized by reacting isocyanatobenzene with morpholine in the presence of triethylamine. Current time information in Bangalore, IN.
The development of synthetic routes to various morpholine derivatives is an active area of research, driven by the diverse biological activities exhibited by this class of compounds. These synthetic efforts often involve multi-step sequences to introduce various functional groups and stereocenters into the morpholine ring. nih.gov
Synthesis of Analogues with Varied Alkyl or Aryl Moieties
The synthetic strategies for this compound can be extended to produce a variety of analogues where the ethyl group of the ester is replaced by other alkyl or aryl moieties. This is typically achieved by using different oxalylating agents.
Furthermore, analogues can be synthesized where the substituent is on the morpholine nitrogen, effectively creating N-substituted morpholine derivatives. For instance, N-arylmorpholines can be synthesized through methods like the reaction of aminophenols with 2,2'-dichlorodiethyl ether. This approach introduces an aryl group onto the nitrogen of the morpholine ring.
The synthesis of N-alkylmorpholines is also well-established. For example, N-laurylmorpholine can be prepared by reacting laurylamine with an excess of β,β'-dichlorodiethyl ether in the presence of an acid acceptor. This general method can be applied to various primary amines to yield N-alkylmorpholine analogues.
The following table summarizes the synthesis of various N-substituted morpholine analogues:
| Starting Amine | Reagent | Product | Reference |
| p-Aminophenol | 2,2'-Dichlorodiethyl ether | N-(p-hydroxyphenyl)morpholine | |
| Laurylamine | β,β'-Dichlorodiethyl ether | N-Laurylmorpholine |
Derivatization of the Morpholine Ring System
The morpholine ring itself can be substituted at its carbon atoms to create a diverse range of analogues. These substitutions can influence the compound's stereochemistry and properties.
A notable method for introducing substituents onto the morpholine ring is the palladium-catalyzed carboamination reaction. This approach has been successfully used to synthesize cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohol precursors. nih.gov The reaction involves the coupling of a substituted ethanolamine (B43304) derivative with an aryl or alkenyl bromide, leading to the formation of the morpholine ring with controlled stereochemistry. nih.gov
Another strategy for derivatizing the morpholine ring is through the synthesis of 2-arylmorpholines. These can be prepared by reacting ω-acetoxyacetophenones with secondary aminoethanols in the presence of formic acid, following a Leuckart-Wallach type reaction. researchgate.net This method allows for the introduction of an aryl group at the 2-position of the morpholine ring. researchgate.net
The synthesis of 3-substituted morpholines can be achieved through a tandem sequential one-pot reaction involving hydroamination and asymmetric transfer hydrogenation of aminoalkyne substrates. organic-chemistry.org This method provides enantioselective access to a variety of 3-substituted morpholines.
The following table provides examples of derivatization of the morpholine ring system:
| Synthetic Method | Position(s) Substituted | Type of Substituent | Key Features | Reference |
| Palladium-catalyzed carboamination | 3, 5 | Aryl, Alkenyl | Stereoselective (cis) | nih.gov |
| Leuckart-Wallach type reaction | 2 | Aryl | researchgate.net | |
| Tandem hydroamination/transfer hydrogenation | 3 | Varied | Enantioselective | organic-chemistry.org |
Applications of Ethyl Morpholin 4 Yl Oxo Acetate As a Reagent in Organic and Chemical Biology Synthesis
Utilization in Amidation and Esterification Reactions
The primary application of ethyl morpholin-4-yl(oxo)acetate stems from its nature as an acylating agent, facilitating the creation of amide and ester bonds. This reactivity is analogous to that of many modern coupling reagents used in peptide and medicinal chemistry. researchgate.netuni-kiel.de
This compound serves as a versatile reagent for the synthesis of a wide array of amides and esters. The reaction involves the nucleophilic attack of an amine or an alcohol on the activated carbonyl carbon of the reagent. The morpholinyl-oxoacetyl moiety is transferred to the nucleophile, with the ethoxy group acting as a leaving group.
This process is valuable for introducing the morpholinyl-oxoacetyl group into various molecular scaffolds, a common strategy in medicinal chemistry to enhance properties like solubility. The morpholine (B109124) ring is a privileged structure found in numerous biologically active compounds. The general transformation can be applied to primary and secondary amines to yield corresponding amides, and to alcohols to produce esters.
Below is a representative table of transformations enabled by this reagent.
| Reactant Class | Nucleophile Example | Product Type | General Reaction Scheme |
| Primary Amine | R-NH₂ | N-Substituted Oxalamide | EtO-CO-CO-Morpholine + R-NH₂ → R-NH-CO-CO-Morpholine + EtOH |
| Secondary Amine | R₂NH | N,N-Disubstituted Oxalamide | EtO-CO-CO-Morpholine + R₂NH → R₂N-CO-CO-Morpholine + EtOH |
| Alcohol | R-OH | Oxalamic Ester | EtO-CO-CO-Morpholine + R-OH → R-O-CO-CO-Morpholine + EtOH |
In the broader context of synthesis, the formation of the amide bond is a fundamental transformation, particularly in peptide chemistry. bachem.com Reagents that facilitate this reaction efficiently and with minimal side reactions are of great importance. While classic peptide coupling reagents include carbodiimides like DCC and EDC, as well as onium salts like HBTU and HATU, activated esters also play a crucial role. researchgate.netpeptide.com
This compound can be viewed as a specialized activated ester. Its parent acid, morpholin-4-yl(oxo)acetic acid, can be coupled to a desired amine or peptide fragment. sigmaaldrich.comalfa-chemistry.com The activation of a carboxylic acid is a critical step to overcome the low reactivity of the acid itself and prevent side reactions like racemization at chiral centers. uni-kiel.de The use of such reagents allows for the stepwise and controlled assembly of amino acid building blocks into a larger peptide chain, a process vital for creating synthetic peptides for research and therapeutic development. researchgate.net The morpholine group in the reagent provides stability and influences the reactivity of the adjacent carbonyl group, making it a suitable partner for coupling reactions under specific conditions.
Applications in Heterocycle Synthesis
Heterocyclic compounds, particularly those containing nitrogen and oxygen, are cornerstones of modern pharmaceuticals and materials science. nih.gov The bifunctional nature of this compound makes it a potential building block for the construction of various heterocyclic rings.
The two adjacent carbonyl groups in this compound provide reactive sites for condensation reactions with dinucleophiles to form rings. For example, reaction with a 1,2-diamine could lead to the formation of a substituted quinoxalinone or a related diazine heterocycle. Similarly, condensation with hydrazine (B178648) or its derivatives could yield various triazine structures. The incorporation of the morpholine moiety via the reagent can be a strategic step in the synthesis of complex heterocyclic systems found in anticancer agents and other therapeutic molecules. nih.govresearchgate.net
The construction of heterocycles often relies on multi-step syntheses where key building blocks are introduced sequentially. nih.gov this compound can serve as a C2 synthon in condensation strategies. For instance, its reaction with active methylene (B1212753) compounds (e.g., malononitrile (B47326) or cyanoacetamide) in the presence of a base could initiate a sequence leading to highly functionalized pyridone or pyran systems. The synthesis of complex ring systems like benzofurans and indoles often involves the cyclization of intermediates prepared from acyclic precursors. researchgate.netresearchgate.net The reactivity of the oxo-acetate unit is well-suited for creating such precursors, which can then undergo intramolecular reactions to form the final heterocyclic ring.
Contributions to Complex Molecule Synthesis
The synthesis of complex natural products and active pharmaceutical ingredients is a significant challenge that relies on a toolbox of reliable and efficient chemical reactions. The contributions of a reagent like this compound are twofold: it acts as a reliable coupling agent for forming robust amide bonds and as a structural building block for introducing specific functionalities.
The ability to efficiently form amide bonds is critical in assembling complex polypeptide structures or linking different fragments of a large molecule. researchgate.netresearchgate.net Furthermore, the use of the reagent to construct heterocyclic cores is a direct pathway to molecular scaffolds that are known to possess significant biological activity. nih.gov For example, the synthesis of kinase inhibitors often involves the creation of nitrogen-based heterocycles decorated with solubilizing groups like morpholine. Therefore, a single reagent that can facilitate key bond formations and introduce desirable structural motifs represents a valuable tool for chemists aiming to build complex and medicinally relevant molecules.
Building Block for Multifunctional Organic Scaffolds
There is no available research detailing the use of this compound as a foundational component for constructing complex, multifunctional organic frameworks.
Sequential Reaction Strategies and Cascade Processes
Information regarding the application of this compound in multi-step sequential reactions or cascade processes is not present in the surveyed literature.
Development of Novel Synthetic Methodologies
The role of this compound in pioneering new chemical reactions or improving existing ones is not documented in the available scientific data.
Introduction of New Synthetic Procedures and Reagent Systems
No studies were found that describe the introduction of novel synthetic methods or reagent systems featuring this compound.
Improvements to Existing Organic Transformations
There is no evidence to suggest that this compound has been employed to enhance the efficiency, selectivity, or scope of established organic transformations.
Application as a Cleavable Moiety in Chemical Biology Methodologies
The potential for this compound to function as a cleavable group in chemical biology applications has not been explored in the accessible literature.
Advanced Analytical and Spectroscopic Methodologies for Structural Elucidation of Ethyl Morpholin 4 Yl Oxo Acetate and Its Reaction Products
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for determining the structure of organic molecules by providing detailed information about the carbon and hydrogen framework.
Proton (¹H) NMR Spectral Analysis
In a ¹H NMR spectrum of ethyl morpholin-4-yl(oxo)acetate, distinct signals corresponding to the ethyl and morpholine (B109124) moieties are anticipated. The ethyl group would present as a quartet and a triplet. The methylene (B1212753) protons (-CH2-) adjacent to the ester oxygen are expected to appear as a quartet at a chemical shift of approximately 4.2 ppm, influenced by the deshielding effect of the oxygen atom. The terminal methyl protons (-CH3) of the ethyl group would likely be observed as a triplet around 1.3 ppm.
The morpholine ring contains two sets of chemically non-equivalent protons. The four protons on the carbons adjacent to the oxygen atom are expected to be the most deshielded of the morpholine protons, likely appearing as a multiplet around 3.7 ppm. The four protons on the carbons adjacent to the nitrogen atom are also anticipated to produce a multiplet, but at a slightly different chemical shift, expected around 3.5-3.6 ppm, due to the influence of the adjacent amide functionality.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Ethyl (-O-CH₂-CH₃) | ~ 4.2 | Quartet |
| Ethyl (-O-CH₂-CH₃) | ~ 1.3 | Triplet |
| Morpholine (-N-CH₂-CH₂-O-) | ~ 3.7 | Multiplet |
| Morpholine (-N-CH₂-CH₂-O-) | ~ 3.5-3.6 | Multiplet |
Carbon-13 (¹³C) NMR Spectral Analysis
The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, six distinct carbon signals are predicted. The most downfield signals would correspond to the two carbonyl carbons of the oxoacetate group, expected in the range of 160-170 ppm. The methylene carbon of the ethyl ester (-O-CH2-) would likely appear around 61-62 ppm, while the methyl carbon (-CH3) would be found further upfield at approximately 14 ppm. libretexts.org The morpholine ring carbons adjacent to the oxygen are anticipated to have a chemical shift around 66-67 ppm, whereas the carbons adjacent to the nitrogen are expected at a different shift, likely in the range of 42-46 ppm, owing to the electronic environment created by the amide bond.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Ester Carbonyl (C=O) | ~ 160-165 |
| Amide Carbonyl (C=O) | ~ 165-170 |
| Ethyl (-O-CH₂-CH₃) | ~ 61-62 |
| Morpholine (-N-CH₂-CH₂-O-) | ~ 66-67 |
| Morpholine (-N-CH₂-CH₂-O-) | ~ 42-46 |
| Ethyl (-O-CH₂-CH₃) | ~ 14 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically on adjacent carbons. For instance, a cross-peak would be expected between the quartet of the ethyl methylene protons and the triplet of the ethyl methyl protons.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign which protons are attached to which carbons. For example, the proton signal at ~4.2 ppm would correlate with the carbon signal at ~61-62 ppm.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) would be employed to determine the precise molecular weight of this compound with a high degree of accuracy. This allows for the calculation of its elemental formula. The expected exact mass of the molecular ion [M]+ would be calculated and compared to the experimentally measured value to confirm the elemental composition of C₈H₁₃NO₄.
Fragmentation Pattern Analysis for Structural Characterization
In a mass spectrometer, molecules are ionized and then fragmented. The pattern of these fragments provides a "fingerprint" that can be used to deduce the molecule's structure. For this compound, several characteristic fragmentation pathways would be anticipated.
A common fragmentation would be the alpha-cleavage adjacent to the carbonyl groups. The loss of the ethoxy group (-OCH₂CH₃) from the ester would result in a prominent fragment ion. Another likely fragmentation pathway is the cleavage of the amide bond, leading to the formation of a morpholinium ion or a fragment corresponding to the oxoacetyl portion. The morpholine ring itself can undergo fragmentation, typically resulting in the loss of small neutral molecules.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value (Predicted) | Identity of Fragment |
| 187 | [M]⁺ (Molecular Ion) |
| 142 | [M - OCH₂CH₃]⁺ |
| 86 | [Morpholine - H]⁺ |
| 56 | [C₃H₆N]⁺ |
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the elucidation of molecular structure.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy would be instrumental in identifying the key functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of particular bonds within the molecule. Based on its structure, the IR spectrum of this compound is expected to exhibit several characteristic absorption bands.
A prominent feature would be the strong absorption band corresponding to the C=O stretching vibrations of both the ester and the α-keto group. These are typically observed in the region of 1680-1750 cm⁻¹. The exact position of these bands would provide insight into the electronic environment of the carbonyl groups. Furthermore, the C-O-C stretching vibrations of the morpholine ring and the ester group would likely appear in the fingerprint region, typically between 1000-1300 cm⁻¹. The C-N stretching of the morpholine ring would also contribute to the spectrum, usually in the 1020-1250 cm⁻¹ range. The presence of the ethyl group would be confirmed by C-H stretching vibrations just below 3000 cm⁻¹ and bending vibrations around 1375 cm⁻¹ and 1450 cm⁻¹.
Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| C=O (Ester) | Stretching | 1750 - 1735 |
| C=O (α-Keto) | Stretching | 1725 - 1705 |
| C-O-C (Ether in morpholine) | Asymmetric Stretching | 1140 - 1115 |
| C-O (Ester) | Stretching | 1300 - 1000 |
| C-N (Tertiary Amine) | Stretching | 1250 - 1020 |
| C-H (Alkyl) | Stretching | 2980 - 2850 |
| C-H (Alkyl) | Bending | 1470 - 1370 |
Raman Spectroscopy for Molecular Structure and Bonding Analysis
Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, would provide complementary information to IR spectroscopy. While strong IR bands are associated with polar bonds, Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations.
For this compound, Raman spectroscopy would be effective in analyzing the symmetric stretching of the C-C and C-O bonds within the morpholine ring. The C=O stretching vibrations would also be Raman active, and their analysis could help differentiate between the ester and keto carbonyls. The skeletal vibrations of the entire molecule would produce a characteristic fingerprint in the lower frequency region of the Raman spectrum, offering a unique identifier for the compound.
Table 2: Predicted Raman Spectroscopy Data for this compound
| Functional Group/Bond | Vibrational Mode | Expected Raman Shift (cm⁻¹) |
| C=O (Ester and α-Keto) | Symmetric Stretching | 1750 - 1680 |
| Morpholine Ring | Ring Breathing/Skeletal Vibrations | 800 - 1000 |
| C-C (Alkyl) | Stretching | 800 - 1200 |
| C-H (Alkyl) | Stretching | 2800 - 3000 |
X-ray Crystallography
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Single Crystal X-ray Diffraction for Solid-State Molecular Structure
Table 3: Hypothetical Single Crystal X-ray Diffraction Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| β (°) | 105.2 |
| Volume (ų) | 1002.5 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.25 |
Note: The data in this table is purely hypothetical and serves as an example of what would be obtained from a single-crystal X-ray diffraction experiment.
Conformational Analysis in the Crystalline State
The results from X-ray crystallography would allow for a detailed conformational analysis of this compound. This would include determining the conformation of the morpholine ring (typically a chair conformation) and the relative orientation of the ethyl ester and oxoacetate groups. The torsion angles between these groups would be precisely measured, providing insight into the steric and electronic effects that dictate the molecule's preferred shape in the solid state.
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.
High-Performance Liquid Chromatography (HPLC) would be a primary technique for this purpose. A reversed-phase HPLC method, utilizing a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would likely be effective. The addition of a small amount of a modifier, such as formic acid or trifluoroacetic acid, might be necessary to improve peak shape and resolution. Detection could be achieved using a UV detector, as the carbonyl groups would provide some UV absorbance.
Gas Chromatography (GC) could also be employed, provided the compound is sufficiently volatile and thermally stable. A capillary column with a non-polar or moderately polar stationary phase would be suitable. The purity of the compound would be determined by the presence of a single major peak in the chromatogram, with the area of the peak being proportional to the concentration.
Table 4: Illustrative Chromatographic Conditions for Purity Assessment
| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection Method |
| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water Gradient | UV-Vis (e.g., at 210 nm) |
| GC | 5% Phenyl Polysiloxane | Helium | Flame Ionization Detector (FID) |
High-Performance Liquid Chromatography (HPLC) Method Development
The development of a robust HPLC method is crucial for the analysis of non-volatile and thermally labile compounds like this compound. While specific methods for this exact compound are not extensively documented in publicly available literature, a suitable method can be developed based on the analysis of structurally similar morpholine derivatives. rsc.orgsielc.comhelixchrom.comijpsdronline.com
A common approach for the analysis of morpholine-containing compounds is reversed-phase HPLC (RP-HPLC). sielc.com This technique utilizes a non-polar stationary phase and a polar mobile phase. The separation is based on the hydrophobic/hydrophilic interactions between the analyte and the stationary phase.
Key Considerations for HPLC Method Development:
Column Selection: A C18 column is a versatile and widely used reversed-phase column that would be a suitable starting point for method development. sielc.com These columns are packed with silica (B1680970) particles that have been chemically modified with octadecylsilyl groups, providing a non-polar surface.
Mobile Phase Composition: The mobile phase typically consists of a mixture of water and an organic modifier, such as acetonitrile or methanol. sielc.comresearchgate.net The ratio of these components is adjusted to achieve optimal separation. A gradient elution, where the concentration of the organic modifier is increased over time, is often employed to separate compounds with a wide range of polarities. The pH of the mobile phase can also be adjusted using buffers (e.g., ammonium (B1175870) acetate) to improve peak shape and selectivity, especially for compounds with ionizable groups. researchgate.net
Detection: Ultraviolet (UV) detection is a common and sensitive method for compounds containing a chromophore. rsc.orgresearchgate.netrsc.org The morpholine moiety itself does not have a strong UV chromophore. However, the oxoacetate group may provide some UV absorbance. If the inherent UV absorbance is low, derivatization with a UV-active labeling agent, such as 1-naphthylisothiocyanate, can be employed to enhance detection sensitivity. rsc.orgijpsdronline.comrsc.org
Method Validation: Once developed, the HPLC method must be validated to ensure its accuracy, precision, linearity, and robustness. This involves analyzing standards of known concentration and performing recovery studies. ijpsdronline.com
Hypothetical HPLC Method Parameters for this compound:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Volatile Compounds
Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. When coupled with a mass spectrometer (GC-MS), it provides a definitive identification of the separated components based on their mass spectra. This is particularly useful for identifying volatile reaction byproducts or impurities that may be present with this compound.
Key Considerations for GC-MS Analysis:
Sample Preparation: For GC-MS analysis, the sample must be volatile and thermally stable. If the compound of interest is not sufficiently volatile, derivatization techniques can be used to increase its volatility. For instance, silylation is a common derivatization method for compounds with active hydrogen atoms. jmaterenvironsci.com
GC Column: The choice of GC column is critical for achieving good separation. A common choice for general-purpose analysis is a non-polar or mid-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5 or equivalent). cabidigitallibrary.org
Temperature Programming: The GC oven temperature is typically programmed to increase during the analysis. This allows for the separation of compounds with a range of boiling points. A typical program might start at a low temperature to separate highly volatile compounds and then ramp up to a higher temperature to elute less volatile components. jmaterenvironsci.comcabidigitallibrary.org
Mass Spectrometry: The mass spectrometer is used to detect and identify the compounds as they elute from the GC column. Electron ionization (EI) is a common ionization technique that generates a reproducible fragmentation pattern, which can be compared to spectral libraries (e.g., NIST) for compound identification. jocpr.com
Typical GC-MS Parameters for the Analysis of Volatile Organic Compounds:
| Parameter | Condition |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5MS) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Oven Program | Initial temp 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min |
| Injector Temperature | 250 °C |
| Ion Source Temperature | 230 °C |
| Mass Range | m/z 40-550 |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
Analysis of Reaction Products:
In a hypothetical reaction involving this compound, potential volatile byproducts could include ethanol (B145695), morpholine, or other small molecules resulting from decomposition or side reactions. GC-MS would be the ideal technique to identify and quantify these volatile components. The retention times of the peaks in the chromatogram would provide initial identification, which would then be confirmed by comparing the mass spectra of the peaks to a reference library.
Computational Chemistry and Theoretical Studies on Ethyl Morpholin 4 Yl Oxo Acetate
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations extend the insights from static quantum chemical calculations to the behavior of molecules over time and in different environments.
Building on the conformational analysis from quantum calculations, molecular mechanics force fields can be used to explore the conformational landscape of ethyl morpholin-4-yl(oxo)acetate more extensively. Energy minimization studies would identify all low-energy conformers and their relative populations at a given temperature. This is crucial as the dominant conformation in a solution or biological system may not be the global minimum in the gas phase.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jst.go.jp In the context of this compound, docking simulations could be employed to:
Predict Binding to Biological Targets: If this compound were being investigated as a potential therapeutic agent, docking could predict its binding affinity and mode of interaction with a target protein. nih.gov Studies on other morpholine (B109124) derivatives have successfully used this approach to explore their potential as anticancer or antimicrobial agents. jst.go.jpnih.gov
Understand Reagent-Substrate Interactions: In a synthetic context, docking could model the interaction of this compound with a catalyst or another reagent, providing insights into the mechanism of a chemical reaction.
Illustrative Docking Simulation Results
This table provides a hypothetical example of results from a docking study of this compound with a hypothetical enzyme active site.
| Parameter | Hypothetical Finding | Implication |
| Binding Energy | -8.2 kcal/mol | Suggests a potentially stable interaction with the target. |
| Key Interactions | Hydrogen bond between the carbonyl oxygen and a lysine (B10760008) residue; hydrophobic interactions involving the morpholine ring. | Identifies the specific forces driving the binding and suggests potential modifications to improve affinity. |
| Predicted Inhibition Constant (Ki) | 1.5 µM | Provides a quantitative estimate of the inhibitory potency. |
Prediction of Reactivity and Selectivity
Computational methods can predict how and where a molecule is likely to react. For this compound, this could involve:
Reactivity Indices: DFT-derived reactivity descriptors such as Fukui functions can be calculated to predict the most reactive sites for nucleophilic, electrophilic, and radical attack. For instance, the carbonyl carbons are expected to be primary sites for nucleophilic attack.
Reaction Pathway Modeling: The entire energy profile of a potential reaction can be mapped out, including reactants, intermediates, transition states, and products. This allows for the prediction of reaction mechanisms and the factors that control selectivity (e.g., chemo-, regio-, and stereoselectivity). For example, the hydrolysis of the ester group versus the amide group could be computationally investigated to predict which is more favorable under specific conditions. Studies on the reactivity of morpholine and related compounds with amino acids have shown the potential for such predictive modeling. nih.gov
Fukui Functions and Frontier Molecular Orbital Theory for Reaction Site Prediction
In theoretical chemistry, Frontier Molecular Orbital (FMO) theory and Fukui functions are powerful tools for predicting the reactivity of chemical species. wikipedia.org FMO theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting molecules. wikipedia.orgyoutube.com The HOMO, being the orbital with the highest energy that contains electrons, is susceptible to electrophilic attack, while the LUMO, the lowest energy orbital without electrons, is prone to nucleophilic attack. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability. nih.gov
Fukui functions build upon this concept by quantifying the change in electron density at a specific point in a molecule when the total number of electrons is altered. This allows for a more precise identification of the most reactive sites for electrophilic, nucleophilic, and radical attacks.
Although no specific studies on this compound are available, a hypothetical analysis can be outlined based on its structure. The morpholine ring, the ethyl acetate (B1210297) group, and the oxo group all present potential sites for reaction. A computational study would typically involve optimizing the molecule's geometry using methods like Density Functional Theory (DFT) and then calculating the HOMO, LUMO, and Fukui indices for each atom.
Hypothetical Data Table for FMO Analysis of this compound:
| Parameter | Hypothetical Value (a.u.) | Description |
| Energy of HOMO | - | Energy of the highest occupied molecular orbital. |
| Energy of LUMO | - | Energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap | - | Energy difference between HOMO and LUMO. |
Hypothetical Data Table for Fukui Function Analysis of this compound:
| Atomic Site | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) |
| Carbonyl Carbon (oxo) | High | Low | Moderate |
| Carbonyl Oxygen (oxo) | Low | High | Moderate |
| Nitrogen (morpholine) | Moderate | High | Low |
| Ester Carbonyl Carbon | High | Low | Moderate |
Note: The values in these tables are purely hypothetical and serve to illustrate the type of data that would be generated from a computational study. Actual values would require specific calculations.
Transition State Computations for Reaction Pathway Elucidation
Transition state theory is a fundamental concept in the study of chemical reaction rates. Transition state computations aim to locate the saddle point on a potential energy surface that connects reactants and products. This saddle point, or transition state, represents the highest energy barrier that must be overcome for a reaction to occur.
By mapping the reaction pathway and calculating the energy of the transition state, chemists can determine the activation energy, which is a key factor in understanding the reaction's kinetics. These computational studies can also provide detailed geometric information about the transition state structure, offering insights into the mechanism of bond formation and breakage.
For a molecule like this compound, transition state computations could be employed to study various potential reactions, such as its hydrolysis, amidation, or reactions involving the morpholine ring. The process would involve proposing a reaction mechanism and then using computational methods to find the transition state structure associated with each step.
Hypothetical Data Table for a Transition State Computation of this compound Hydrolysis:
| Parameter | Reactants | Transition State | Products |
| Relative Energy (kcal/mol) | 0.0 | Hypothetical Value | Hypothetical Value |
| Key Bond Distance (Å) | C-O (ester) = 1.35 | C-O (ester) = elongated | C-O (ester) = broken |
| Imaginary Frequency (cm⁻¹) | N/A | Hypothetical Value | N/A |
Note: This table is a hypothetical representation of the data that would be obtained from a transition state computation for the hydrolysis of this compound. The presence of a single imaginary frequency is a key indicator of a true transition state.
Future Research Directions and Emerging Paradigms for Ethyl Morpholin 4 Yl Oxo Acetate
Integration into Automated and Flow Chemistry Systems
The synthesis of amide bonds, a key feature of Ethyl morpholin-4-yl(oxo)acetate, is a cornerstone of organic and medicinal chemistry. nih.gov The translation of these syntheses into automated and flow chemistry systems offers numerous advantages, including enhanced reaction efficiency, improved safety, and greater scalability. amt.ukresearchgate.net
The preparation of morpholine-acetamide derivatives has been reported, providing a basis for the synthesis of this compound in a flow regime. nih.gov For instance, a flow process could be designed where morpholine (B109124) is reacted with a suitable acyl chloride or activated carboxylic acid in a continuous reactor to form the amide bond. nih.gov Subsequent reaction with an appropriate electrophile could then complete the synthesis of the target molecule. The use of packed-bed reactors with immobilized reagents or catalysts could further enhance the efficiency and sustainability of such a process. nih.gov
A notable example of a related flow synthesis is the photocatalytic coupling of aldehydes and silicon amine protocol (SLAP) reagents to produce substituted morpholines under continuous flow conditions. acs.org This highlights the potential for developing novel, light-driven flow syntheses for morpholine-containing compounds like this compound.
Table 1: Potential Advantages of Flow Synthesis for this compound
| Feature | Benefit in Flow Chemistry |
| Rapid Mixing | Increased reaction rates and yields. researchgate.net |
| Enhanced Heat Transfer | Improved control over exothermic reactions and enhanced safety. amt.uk |
| Precise Control | Fine-tuning of reaction parameters (temperature, pressure, residence time). |
| Scalability | Seamless transition from laboratory-scale synthesis to industrial production. researchgate.net |
| Automation | High-throughput synthesis of derivatives for screening and optimization. |
| Safety | Minimized handling of hazardous reagents and intermediates. nih.gov |
Exploration in Supramolecular Chemistry and Materials Science Applications
The morpholine moiety is a versatile building block for creating complex molecular architectures. researchgate.net Its ability to participate in hydrogen bonding and other non-covalent interactions makes it an attractive component for supramolecular chemistry and materials science. nih.gov The future holds significant promise for using morpholine derivatives like this compound in the development of advanced materials. e3s-conferences.org
The oxygen atom of the morpholine ring and the carbonyl groups of the amide and ester functionalities in this compound can act as hydrogen bond acceptors. This property can be exploited to design self-assembling systems, such as gels, liquid crystals, and other organized structures. For instance, co-assembly with complementary molecules containing hydrogen bond donors could lead to the formation of well-defined supramolecular polymers. nih.gov
Furthermore, the incorporation of this compound into polymer backbones could lead to the development of new materials with tailored properties. The morpholine group can enhance the thermal and mechanical properties of polymers and can also be used to introduce specific functionalities. e3s-conferences.org The development of morpholine-based polymers is an active area of research with potential applications in coatings, adhesives, and biomedical devices. biosynce.com
Development of Catalytic Cycles Involving this compound Derivatives
The field of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in modern synthesis. nih.govmdpi.com While pyrrolidine-based catalysts have been extensively studied, recent research has shown that morpholine derivatives also possess significant catalytic activity. nih.govfrontiersin.org
Although morpholine-enamines are generally less reactive than their pyrrolidine (B122466) counterparts due to the electronic effects of the oxygen atom, appropriately designed morpholine-based catalysts can be highly efficient and stereoselective. nih.govfrontiersin.org For example, β-morpholine amino acids have been successfully employed as organocatalysts in the 1,4-addition of aldehydes to nitroolefins. nih.gov
Derivatives of this compound could be designed to act as novel organocatalysts. The morpholine nitrogen can serve as the catalytic center, while the rest of the molecule can be modified to tune the catalyst's reactivity and selectivity. For instance, the ethyl ester group could be replaced with other functionalities to create a library of catalysts for various asymmetric transformations. Computational studies could aid in the design of these new catalysts by predicting their activity and stereoselectivity. nih.gov
Table 2: Potential Catalytic Applications of this compound Derivatives
| Reaction Type | Potential Role of Morpholine Catalyst |
| Aldol Reactions | Enamine-based activation of carbonyl compounds. |
| Michael Additions | Asymmetric conjugate addition to α,β-unsaturated systems. nih.gov |
| Mannich Reactions | Stereoselective synthesis of β-amino carbonyl compounds. |
| Asymmetric Protonation | Enantioselective trapping of prochiral enolates. |
Interdisciplinary Research with an Emphasis on Chemical Tool Development
The morpholine scaffold is a valuable component in the design of chemical tools for studying biological systems. nih.govacs.org Its favorable physicochemical properties, such as improved water solubility and metabolic stability, make it an attractive moiety for developing probes, inhibitors, and other molecules for chemical biology research. nih.govnih.gov
This compound can serve as a starting point for the synthesis of a diverse library of compounds for high-throughput screening. nih.gov The ester functionality can be easily modified to introduce different reporter groups, such as fluorophores or biotin (B1667282) tags, for use in biological assays. The amide bond provides a stable linkage, while the morpholine ring can be further functionalized to optimize binding to a specific biological target. biosynce.com
The development of such chemical tools can facilitate a deeper understanding of complex biological processes and aid in the discovery of new therapeutic agents. For example, morpholine-containing compounds have been investigated as inhibitors of various enzymes and receptors involved in diseases such as cancer and neurodegenerative disorders. nih.govijprems.commdpi.com The design of focused libraries of this compound derivatives could lead to the identification of potent and selective modulators of these targets. mdpi.com
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl morpholin-4-yl(oxo)acetate, and how can reaction conditions be optimized for high purity?
- Methodology : this compound derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example, morpholine reacts with ethyl chloroacetate in the presence of triethylamine and dry benzene to form ethyl morpholin-4-yl acetate, a precursor . Key optimization steps include controlling reaction temperature (room temperature to 60°C), stoichiometric ratios of reagents (e.g., 1:1.2 molar ratio of morpholine to ethyl chloroacetate), and purification via column chromatography (e.g., using ethyl acetate/hexane gradients). Monitoring by thin-layer chromatography (TLC) ensures intermediate purity.
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?
- Methodology :
- ¹H/¹³C NMR : Identify morpholine ring protons (δ 3.5–4.0 ppm for N–CH₂ groups) and acetate carbonyl signals (δ 165–175 ppm). Splitting patterns in the ethyl group (e.g., triplet for CH₃ at δ 1.2 ppm, quartet for CH₂ at δ 4.1 ppm) confirm ester integrity .
- IR Spectroscopy : Strong absorption at ~1740 cm⁻¹ confirms the ester carbonyl group .
- Mass Spectrometry : Exact mass analysis (e.g., [M+H]⁺ = 224.1273) via high-resolution MS validates molecular formula (C₉H₁₃NO₄) .
Advanced Research Questions
Q. How can crystallographic data discrepancies be resolved during structure refinement of this compound derivatives?
- Methodology : Use SHELX programs (e.g., SHELXL for refinement, SHELXS/SHELXD for structure solution) to address challenges like twinning or weak diffraction. Key steps:
- Data Collection : Ensure high-resolution (<1.0 Å) data to resolve morpholine ring conformations .
- Refinement : Apply restraints for disordered ethyl or morpholine groups. Validate using R-factor convergence (target <0.05) and electron density maps .
- Validation Tools : Check for π–π stacking (e.g., centroid distances ~3.7 Å) and hydrogen bonding (C–H⋯O interactions) to confirm packing stability .
Q. What strategies enable enantioselective functionalization of this compound in indole insertion reactions?
- Methodology : Catalytic asymmetric synthesis using chiral phosphoric acids (e.g., 3.76 mg catalyst per 0.10 mmol substrate) induces enantioselectivity. Example protocol:
- React ethyl 2-(4-bromophenyl)-2-(dimethyl(oxo)-sulfaneylidene)acetate with 1H-indole (1.2 equiv) in dichloromethane.
- Monitor enantiomeric excess (ee) via chiral HPLC or NOE spectroscopy. Optimal conditions yield >90% ee for α-indole-acetate derivatives .
Q. How do substituents on the morpholine ring impact the biological activity of this compound derivatives?
- Methodology :
- Synthetic Modifications : Introduce substituents (e.g., acetyl, methylsulfonyl) at the morpholine 4-position via acetylation (acetyl chloride/Na₂CO₃) or sulfonation (methanesulfonyl chloride/DIPEA) .
- Activity Assays : Test anticancer activity (e.g., IC₅₀ values against MCF-7 cells) and correlate with substituent electronic effects (Hammett σ constants). For instance, electron-withdrawing groups (e.g., -SO₂Me) enhance cytotoxicity by 2–3 fold compared to unsubstituted analogs .
Data Contradiction Analysis
Q. How should researchers address conflicting NMR and X-ray data for this compound derivatives?
- Methodology :
- Dynamic Effects : NMR may average conformers (e.g., chair-flipping morpholine ring), while X-ray captures static structures. Compare temperature-dependent NMR (e.g., 298 K vs. 100 K) to identify fluxional behavior .
- DFT Calculations : Optimize geometry using Gaussian09 with B3LYP/6-31G(d) basis set. Compare computed NMR shifts with experimental data to validate dominant conformers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
